molecular formula C18H16BrN3O B2600627 1-(4-bromophenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 899950-68-6

1-(4-bromophenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2600627
CAS No.: 899950-68-6
M. Wt: 370.25
InChI Key: PWGMBIGJHHGOLS-UHFFFAOYSA-N
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Description

The compound 1-(4-bromophenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a heterocyclic molecule featuring a dihydropyrazin-2-one core substituted with a 4-bromophenyl group at position 1 and a (4-methylbenzyl)amino group at position 2. Its molecular formula is C₁₈H₁₇BrN₃O, with a molar mass of 379.26 g/mol.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c1-13-2-4-14(5-3-13)12-21-17-18(23)22(11-10-20-17)16-8-6-15(19)7-9-16/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGMBIGJHHGOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactionsThe final step involves the formation of the dihydropyrazinone ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the corresponding amines .

Scientific Research Applications

1-(4-bromophenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the dihydropyrazinone core can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Dihydropyrazin-2-one Derivatives

1-(4-Bromophenyl)-3-{[2-(1H-Indol-3-yl)ethyl]amino}-1,2-Dihydropyrazin-2-one
  • Core Structure : Dihydropyrazin-2-one.
  • Substituents: 4-Bromophenyl (position 1) and 2-(indol-3-yl)ethylamino (position 3).
  • Compared to the target compound, this analog has higher polarity due to the indole NH group .
1-(3-Fluoro-4-Methylphenyl)-3-{[(2-Methoxyphenyl)methyl]amino}-1,2-Dihydropyrazin-2-one
  • Core Structure : Dihydropyrazin-2-one.
  • Substituents: 3-Fluoro-4-methylphenyl (position 1) and 2-methoxybenzylamino (position 3).
  • The methoxy group enhances solubility via hydrogen bonding, contrasting with the target compound’s methyl group, which prioritizes lipophilicity .

Pyrazol-3-one Derivatives

4-Bromo-2-(4'-Chlorophenyl)-1,5-Dimethyl-1,2-Dihydro-3H-Pyrazol-3-one
  • Core Structure : Pyrazol-3-one.
  • Substituents : Bromine (position 4), 4-chlorophenyl (position 2), and methyl groups (positions 1 and 5).
  • Key Differences: The pyrazolone core lacks the pyrazinone’s nitrogen at position 3, reducing basicity. The chloro substituent may decrease lipophilicity compared to the target’s bromophenyl group. LC/MS data ([M+H]⁺ at m/z 301/303/305) suggest lower molecular weight .

Benzoimidazo[1,2-a]pyrimidin-2-one Derivatives

Methyl (Z)-2-((4-Chlorophenyl)amino)-2-(2-Oxo-4-Phenyl-1,2-Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate
  • Core Structure: Fused benzoimidazo-pyrimidinone.
  • Substituents: Chlorophenylamino and phenyl ester groups.
  • The melting point (>300°C) exceeds typical dihydropyrazinones due to extensive hydrogen bonding (FT-IR: NH stretches at 3398 cm⁻¹) .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Target Compound and Analogs

Compound Core Structure Molecular Formula Substituents Melting Point (°C) Notable Spectral Data
Target Compound Dihydropyrazin-2-one C₁₈H₁₇BrN₃O 4-Bromophenyl, (4-methylbenzyl)amino Not Reported NMR: Aromatic δ ~7.2–7.6 ppm; NH ~5.9 ppm
Compound Dihydropyrazin-2-one C₂₀H₁₇BrN₄O 4-Bromophenyl, indol-3-ylethylamino Not Reported NMR: Indole protons δ ~6.9–7.4 ppm
Example 5.17 (Pyrazolone) Pyrazol-3-one C₁₀H₉BrClN₂O Bromo, 4-chlorophenyl, methyl Not Reported LC/MS: [M+H]⁺ at m/z 301/303/305
Compound Benzoimidazo-pyrimidinone C₂₄H₁₇ClN₄O₃ Chlorophenyl, phenyl ester >300 FT-IR: 1679 cm⁻¹ (C=O); NMR: OCH₃ δ 3.48 ppm

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